![molecular formula C11H9Cl2NO2 B12872164 1-(3,5-Dichloro-4-methylphenyl)pyrrolidine-2,5-dione CAS No. 27746-64-1](/img/structure/B12872164.png)
1-(3,5-Dichloro-4-methylphenyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dichloro-4-methylphenyl)pyrrolidine-2,5-dione is a chemical compound characterized by the presence of a pyrrolidine-2,5-dione ring substituted with a 3,5-dichloro-4-methylphenyl group. This compound is part of the pyrrolidine family, which is known for its diverse applications in medicinal chemistry and organic synthesis .
Vorbereitungsmethoden
The synthesis of 1-(3,5-dichloro-4-methylphenyl)pyrrolidine-2,5-dione typically involves the reaction of 3,5-dichloro-4-methylphenylamine with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired pyrrolidine-2,5-dione ring . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to enhance yield and purity .
Analyse Chemischer Reaktionen
1-(3,5-Dichloro-4-methylphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dichloro-4-methylphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Wirkmechanismus
The mechanism of action of 1-(3,5-dichloro-4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways involved may vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
1-(3,5-Dichloro-4-methylphenyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione: Similar structure but different substitution pattern, leading to variations in reactivity and biological activity.
1-(4-Methylphenyl)pyrrolidine-2,5-dione: Lacks the chloro substituents, resulting in different chemical properties and applications
This compound’s unique substitution pattern with both chloro and methyl groups imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
27746-64-1 |
---|---|
Molekularformel |
C11H9Cl2NO2 |
Molekulargewicht |
258.10 g/mol |
IUPAC-Name |
1-(3,5-dichloro-4-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H9Cl2NO2/c1-6-8(12)4-7(5-9(6)13)14-10(15)2-3-11(14)16/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
YINASKKFRWHISG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1Cl)N2C(=O)CCC2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.